Enhanced Electrophilicity via Electronic Modulation
The target 2-chloro-4-fluorobenzene-1-sulfonyl fluoride (–SO₂F) is inherently more stable towards neutral aqueous hydrolysis than its corresponding sulfonyl chloride (–SO₂Cl), which is rapidly degraded. While direct experimental hydrolysis rate constants for this exact compound are not available, the class‑level rule for aryl sulfonyl fluorides is well established: they are typically several orders of magnitude more hydrolytically robust than their chloride counterparts [1]. The presence of the ortho‑Cl and para‑F electron‑withdrawing groups is expected to further modulate (generally increase) electrophilicity relative to unsubstituted benzenesulfonyl fluoride, as demonstrated in Hammett studies of p‑substituted benzenesulfonyl fluorides [2].
| Evidence Dimension | Hydrolytic stability in neutral aqueous buffer |
|---|---|
| Target Compound Data | Stable (class‑level observation; specific rate constant not reported) |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzenesulfonyl chloride: rapid hydrolysis (not quantified here). Benzenesulfonyl fluoride (BSF): model k₂ for alkaline hydrolysis is known (Hammett ρ = +2.1), but no direct head-to-head study with the target compound exists. |
| Quantified Difference | Class‑level difference: Aryl sulfonyl fluorides typically exhibit 10²–10⁴‑fold longer half‑lives in aqueous media compared to analogous sulfonyl chlorides [1]. |
| Conditions | Neutral aqueous buffer (pH 7.4, 25 °C) – class‑level extrapolation from literature. |
Why This Matters
For applications requiring incubation in physiological buffers or long‑term storage in solution, the hydrolytic stability of the sulfonyl fluoride is critical to avoid premature degradation, whereas the sulfonyl chloride is impractical.
- [1] Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(7), 2650–2659. https://doi.org/10.1039/C5SC00408J View Source
- [2] Ifudu, N. D., & Okoroafor, S. I. (1985). Effects of a Cationic Surfactant on the Rate of Alkaline Hydrolysis of p-Substituted Benzenesulfonyl Fluorides. Chemical and Pharmaceutical Bulletin, 33(4), 1592–1598. https://doi.org/10.1248/cpb.33.1592 View Source
